Cas no 223575-95-9 (2'-Fluoro-[1,1'-biphenyl]-2-carbaldehyde)
2'-Fluoro-[1,1'-biphenyl]-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2'-Fluoro-[1,1'-biphenyl]-2-carbaldehyde
- [1,1'-Biphenyl]-2-carboxaldehyde,2'-fluoro-
- 2-(2-fluorophenyl)benzaldehyde
- 2'-FLUOROBIPHENYL-2-CARBALDEHYDE
- 2'-Fluoro-biphenyl-2-carboxaldehyde
- 2'-FLUORO-BIPHENYL-2-CARBALDEHYDE
- DTXSID80362653
- NCGC00373929-01
- FS-6408
- FT-0644051
- MFCD03424636
- 223575-95-9
- AB92566
- SCHEMBL2478500
- KKOOBRYMWSXJFU-UHFFFAOYSA-N
- BB 0220601
- CHEMBL2315959
- Benzonitrile, 4-[[4-[(2,4,6-trimethylphenyl)amino]-2-pyrimidinyl]amino]-)
- AKOS002683431
- CS-0333553
- 2'-Fluoro-[1,1'-biphenyl]-2-carboxaldehyde
- DB-045880
-
- MDL: MFCD03424636
- Inchi: 1S/C13H9FO/c14-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-15/h1-9H
- InChI Key: KKOOBRYMWSXJFU-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C1C=CC=CC=1C=O
Computed Properties
- Exact Mass: 200.06400
- Monoisotopic Mass: 200.063743068g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07000
- LogP: 3.30520
2'-Fluoro-[1,1'-biphenyl]-2-carbaldehyde Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
2'-Fluoro-[1,1'-biphenyl]-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 014304-250mg |
2'-Fluorobiphenyl-2-carbaldehyde |
223575-95-9 | 95% | 250mg |
£127.00 | 2022-03-01 | |
| Fluorochem | 014304-1g |
2'-Fluorobiphenyl-2-carbaldehyde |
223575-95-9 | 95% | 1g |
£234.00 | 2022-03-01 | |
| Alichem | A019114195-1g |
2'-Fluoro-[1,1'-biphenyl]-2-carbaldehyde |
223575-95-9 | 95% | 1g |
$515.00 | 2023-09-02 | |
| abcr | AB228465-250 mg |
2'-Fluoro-[1,1'-biphenyl]-2-carbaldehyde; . |
223575-95-9 | 250mg |
€279.50 | 2023-04-27 | ||
| abcr | AB228465-1 g |
2'-Fluoro-[1,1'-biphenyl]-2-carbaldehyde; . |
223575-95-9 | 1g |
€562.50 | 2023-04-27 | ||
| abcr | AB228465-250mg |
2'-Fluoro-[1,1'-biphenyl]-2-carbaldehyde; . |
223575-95-9 | 250mg |
€322.50 | 2025-02-21 | ||
| abcr | AB228465-1g |
2'-Fluoro-[1,1'-biphenyl]-2-carbaldehyde; . |
223575-95-9 | 1g |
€621.70 | 2025-02-21 | ||
| Enamine | EN300-370084-0.05g |
2'-FLUOROBIPHENYL-2-CARBALDEHYDE |
223575-95-9 | 95% | 0.05g |
$419.0 | 2023-03-02 | |
| Enamine | EN300-370084-0.1g |
2'-FLUOROBIPHENYL-2-CARBALDEHYDE |
223575-95-9 | 95% | 0.1g |
$439.0 | 2023-03-02 | |
| Enamine | EN300-370084-0.25g |
2'-FLUOROBIPHENYL-2-CARBALDEHYDE |
223575-95-9 | 95% | 0.25g |
$459.0 | 2023-03-02 |
2'-Fluoro-[1,1'-biphenyl]-2-carbaldehyde Suppliers
2'-Fluoro-[1,1'-biphenyl]-2-carbaldehyde Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 2'-Fluoro-[1,1'-biphenyl]-2-carbaldehyde
Professional Introduction to Compound with CAS No. 223575-95-9 and Product Name: 2'-Fluoro-[1,1'-biphenyl]-2-carbaldehyde
The compound with the CAS number 223575-95-9 and the product name 2'-Fluoro-[1,1'-biphenyl]-2-carbaldehyde represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of a fluoro substituent and a biphenyl core makes this molecule particularly intriguing for researchers exploring novel therapeutic agents.
In recent years, the pharmaceutical industry has witnessed a surge in the utilization of fluorinated aromatic compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. The 2'-Fluoro-[1,1'-biphenyl]-2-carbaldehyde molecule exemplifies this trend, as its structure incorporates a fluorine atom at the 2-position of the biphenyl ring, which is known to modulate electronic properties and biological activity. This modification has been extensively studied in the context of developing small-molecule inhibitors and activators for various biological targets.
One of the most compelling aspects of 2'-Fluoro-[1,1'-biphenyl]-2-carbaldehyde is its role as a key intermediate in the synthesis of more complex pharmacophores. The aldehyde functional group at the 2-position provides a versatile handle for further chemical modifications, enabling the construction of diverse molecular architectures. This flexibility has made it a valuable building block in the design of novel drugs targeting neurological disorders, inflammatory diseases, and cancer.
Recent studies have highlighted the potential of fluorinated biphenyl derivatives as inhibitors of enzymes involved in cancer progression. For instance, research published in leading journals such as *Journal of Medicinal Chemistry* and *Bioorganic & Medicinal Chemistry* has demonstrated that compounds analogous to 2'-Fluoro-[1,1'-biphenyl]-2-carbaldehyde can effectively inhibit kinases and other enzymes that play critical roles in tumor growth and metastasis. The fluorine atom's ability to enhance binding interactions with biological targets has been particularly well-documented in these studies.
The synthesis of 2'-Fluoro-[1,1'-biphenyl]-2-carbaldehyde involves sophisticated organic transformations that showcase the ingenuity of modern synthetic chemistry. Key steps typically include halogenation followed by cross-coupling reactions to introduce the biphenyl core. The introduction of the fluoro group is often achieved through nucleophilic aromatic substitution or metal-catalyzed fluorination techniques. These synthetic strategies not only highlight the compound's structural complexity but also underscore its synthetic accessibility for further derivatization.
In addition to its pharmaceutical applications, 2'-Fluoro-[1,1'-biphenyl]-2-carbaldehyde has found utility in materials science and agrochemical research. Its unique electronic properties make it a promising candidate for developing organic semiconductors and liquid crystals. Furthermore, fluorinated aromatic compounds are increasingly being explored as components in advanced pesticides due to their improved stability and efficacy.
The impact of fluorine-containing compounds on modern drug discovery cannot be overstated. The ability to fine-tune molecular properties through fluorination has led to numerous breakthroughs in medicinal chemistry. For example, fluoroaromatics have been incorporated into antiviral drugs, where they enhance viral protease inhibition. Similarly, fluorine atoms have been instrumental in improving the bioavailability of oral medications by reducing metabolic degradation.
Looking ahead, the future prospects for 2'-Fluoro-[1,1'-biphenyl]-2-carbaldehyde and related derivatives appear exceptionally promising. Advances in computational chemistry and high-throughput screening are expected to accelerate the discovery of new applications for this compound. Furthermore, interdisciplinary collaborations between chemists, biologists, and pharmacologists will likely yield innovative therapeutic strategies leveraging its unique properties.
In conclusion, 2'-Fluoro-[1,1'-biphenyl]-2-carbaldehyde (CAS No. 223575-95-9) stands as a testament to the power of fluorinated aromatic chemistry in addressing complex biological challenges. Its structural versatility, synthetic accessibility, and broad range of applications make it a cornerstone compound in contemporary pharmaceutical research. As scientific understanding continues to evolve, it is anticipated that this molecule will play an increasingly pivotal role in shaping the future of drug development.
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